dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound featuring a unique structure that combines a pyrroloquinoline moiety with a benzene dicarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the benzene dicarboxylate group. Key steps include:
Formation of the Pyrroloquinoline Core: This involves cyclization reactions using appropriate starting materials such as substituted anilines and ketones under acidic or basic conditions.
Introduction of the Benzene Dicarboxylate Group: This step typically involves esterification reactions using dimethyl sulfate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyrroloquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the specific application. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate: Unique due to its combination of pyrroloquinoline and benzene dicarboxylate groups.
Other Pyrroloquinoline Derivatives: Similar in structure but may lack the benzene dicarboxylate group.
Benzene Dicarboxylate Derivatives: Similar in structure but may lack the pyrroloquinoline moiety.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
dimethyl 5-[(6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H26N2O5/c1-13-7-18-14(2)12-25(3,4)27-21(18)19(8-13)20(22(27)28)26-17-10-15(23(29)31-5)9-16(11-17)24(30)32-6/h7-11,14H,12H2,1-6H3 |
InChI Key |
WFCIWQVDZLELGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)C2=O)C)(C)C |
Origin of Product |
United States |
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